molecular formula C20H19FN4O3S B2598770 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251698-60-8

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2598770
CAS No.: 1251698-60-8
M. Wt: 414.46
InChI Key: FCIYNXKQYDDCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic organic compound featuring a benzothiazole core linked to a 2-oxoimidazolidin moiety via an acetamide bridge. The benzothiazole scaffold is a privileged structure in medicinal chemistry, extensively researched for its diverse biological activities. Compounds based on this structure have demonstrated significant potential in antimicrobial research, showing activity against a range of bacterial and fungal species . The incorporation of the 2-fluorophenyl subunit is a common strategy in drug design to enhance metabolic stability and binding affinity to biological targets. Furthermore, the 2-oxoimidazolidin group is a functional motif that can contribute to hydrogen bonding interactions with enzymes or receptors. This specific molecular architecture, combining these pharmacologically relevant fragments, makes this compound a valuable chemical entity for research and development. Potential applications include serving as a key intermediate in organic synthesis, a building block for the creation of compound libraries, or a candidate for in vitro biological screening in antimicrobial and other therapeutic areas. Researchers can utilize this high-purity compound to explore novel structure-activity relationships and investigate new mechanisms of action. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-2-28-13-7-8-15-17(11-13)29-19(22-15)23-18(26)12-24-9-10-25(20(24)27)16-6-4-3-5-14(16)21/h3-8,11H,2,9-10,12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIYNXKQYDDCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCN(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: Starting with 2-aminothiophenol and ethyl bromoacetate under basic conditions to form the benzothiazole ring.

    Introduction of the Ethoxy Group: Ethylation of the benzothiazole derivative using ethyl iodide in the presence of a base.

    Formation of the Imidazolidinone Ring: Reaction of 2-fluorobenzaldehyde with glycine to form the imidazolidinone ring.

    Coupling Reaction: Coupling the benzothiazole and imidazolidinone derivatives using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Oxidation of the ethoxy group to form the corresponding carboxylic acid.

    Reduction: Reduction of the imidazolidinone ring to form the corresponding amine.

    Substitution: Nucleophilic substitution reactions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound might exert its effects by binding to a specific molecular target, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Characterization :

  • X-ray crystallography (e.g., SHELX-refined structures in ) confirms planar benzothiazole-acetamide backbones and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
  • Spectroscopic data (IR, NMR) and elemental analysis validate purity, as demonstrated in and .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C18H18FN3O2S
  • Molecular Weight : 357.42 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its structural components, which include a benzothiazole moiety known for its diverse pharmacological properties. The imidazolidinone structure contributes to its potential as an inhibitor in various biochemical pathways.

Anticancer Activity

Several studies have reported the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase.
    "The compound's ability to induce apoptosis was confirmed through flow cytometry analysis" .
  • Antimicrobial Assessment : Another study focused on the antimicrobial efficacy against various bacterial strains. The findings suggested that the compound's mechanism involves disrupting bacterial cell membrane integrity.
    "The observed antimicrobial activity correlates with structural features that enhance membrane permeability" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.